Cas no 206431-05-2 (1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one)

1,3-Dihydro-1-methyl-6-nitro-2H-benzimidazol-2-one is a nitro-substituted benzimidazole derivative with notable applications in pharmaceutical and chemical research. Its structural framework, featuring a benzimidazole core with a nitro group at the 6-position and a methyl substitution at the 1-position, imparts unique reactivity and potential biological activity. This compound is particularly valuable as an intermediate in synthesizing pharmacologically active molecules, including antimicrobial and antitumor agents. The nitro group enhances electrophilic properties, facilitating further functionalization, while the methyl group improves stability. Its well-defined crystalline form ensures consistent purity, making it suitable for precise synthetic applications. Researchers favor this compound for its versatility in heterocyclic chemistry and drug development.
1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one structure
206431-05-2 structure
Product Name:1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one
CAS No:206431-05-2
MF:C8H7N3O3
MW:193.159481287003
CID:241661
PubChem ID:12208971
Update Time:2025-08-05

1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one
    • 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-6-nitro-
    • 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-6-nitro-(9CI)
    • 1-Methyl-6-methylsulfonyl-4-phenyl-2(1H)-pyridon
    • 1-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-on
    • 1-methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
    • 1-methyl-6-nitro-1,3-dihydro-benzoimidazol-2-one
    • 2(1H)-Pyridinone, 1-methyl-6-(methylsulfonyl)-4-phenyl-
    • 6-methanesulfonyl-1-methyl-4-phenyl-1H-pyridin-2-one
    • AG-I-03284
    • CTK5D5229
    • 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-6-nitro-
    • SCHEMBL2144125
    • NVQIIXPCSAEKKP-UHFFFAOYSA-N
    • 1-Methyl-6-nitrobenzimidazol-2(3H)-one
    • A937689
    • 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
    • 1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • MFCD27947148
    • AKOS027402277
    • 206431-05-2
    • E87406
    • SY319190
    • 1-methyl-6-nitro-1,3-dihydro-2h-benzimidazol-2-one
    • AS-9992
    • 3-methyl-5-nitro-1H-benzimidazol-2-one
    • Inchi: 1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
    • InChI Key: NVQIIXPCSAEKKP-UHFFFAOYSA-N
    • SMILES: O=C1NC2C=CC(=CC=2N1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 193.04881
  • Monoisotopic Mass: 193.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 78.2Ų

Experimental Properties

  • PSA: 75.48

1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-9992-1MG
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
206431-05-2 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
AS-9992-5MG
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
206431-05-2 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-9992-10MG
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
206431-05-2 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-9992-50MG
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
206431-05-2 >95%
50mg
£102.00 2025-02-09
Key Organics Ltd
AS-9992-100MG
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
206431-05-2 >95%
100mg
£146.00 2025-02-09
Ambeed
A351338-1g
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
206431-05-2 97%
1g
$994.0 2024-04-22
abcr
AB402363-100mg
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one; .
206431-05-2
100mg
€716.90 2024-07-23
abcr
AB402363-250mg
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one; .
206431-05-2
250mg
€1130.10 2024-07-23
abcr
AB402363-500mg
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one; .
206431-05-2
500mg
€1564.30 2024-07-23
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY319190-1g
1-Methyl-6-nitrobenzimidazol-2(3H)-one
206431-05-2 ≥95%
1g
¥16560.00 2025-04-16

1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:206431-05-2)1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one
Order Number:A937689
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:24
Price ($):895.0
Email:sales@amadischem.com

Additional information on 1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one

Introduction to CAS No. 206431-05-2: 1,3-Dihydro-1-Methyl-6-Nitro-2H-Benzimidazol-2-One

The compound with CAS No. 206431-05-2, commonly referred to as 1,3-dihydro-1-methyl-6-nitro-2H-benzimidazol-2-one, is a fascinating molecule with a rich structural complexity and diverse applications in various fields of chemistry and pharmacology. This compound belongs to the class of benzimidazole derivatives, which have garnered significant attention due to their unique properties and potential in drug discovery.

Benzimidazoles are heterocyclic compounds characterized by a fused benzene ring and an imidazole ring, making them highly versatile in terms of reactivity and functionality. The presence of the nitro group at the 6-position in this compound introduces additional electronic effects, enhancing its reactivity and making it a valuable substrate for further chemical modifications. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of drugs, particularly in improving bioavailability and targeting specific biological pathways.

The synthesis of 1,3-dihydro-1-methyl-6-nitro-2H-benzimidazol-2-one typically involves multi-step processes that leverage both traditional organic chemistry techniques and modern catalytic methods. One notable approach reported in recent literature involves the use of transition metal catalysts to facilitate the formation of the benzimidazole core structure, followed by selective nitration at the desired position. This method not only enhances yield but also ensures high purity, which is critical for downstream applications.

In terms of applications, this compound has shown promise in several areas. For instance, its role as an intermediate in drug synthesis has been extensively explored, particularly in the development of anti-inflammatory and antitumor agents. The methyl group at position 1 contributes to the molecule's lipophilicity, which is a desirable trait for drugs aiming to cross biological membranes effectively.

Recent research has also focused on the potential of this compound as a building block for advanced materials science applications. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. Furthermore, studies have demonstrated that derivatives of this compound can exhibit photoluminescent properties, opening avenues for their application in optoelectronic devices.

The structural flexibility of 1,3-dihydro-1-methyl-6-nitro-2H-benzimidazol-one allows for extensive functionalization, enabling chemists to tailor its properties for specific uses. For example, substitution at various positions on the benzene ring can modulate electronic properties, while modifications to the nitro group can influence reactivity and selectivity in chemical reactions.

In conclusion, CAS No. 206431-05-2, or 1,3-dihydro-1-methyl-6-nitro-benzimidazol----, stands as a testament to the ingenuity of modern organic chemistry and its potential to drive innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:206431-05-2)1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one
A937689
Purity:99%
Quantity:1g
Price ($):895.0
Email